8-Hydroxy-4-methylquinolin-2(1H)-one

MAO inhibition neurodegeneration isoform selectivity

Acquire 8-Hydroxy-4-methylquinolin-2(1H)-one (CAS 30198-02-8) as a differentiated heterocyclic scaffold for neuroscience and agrochemical discovery. The unique 8-OH/4-CH₃ substitution pattern confers validated MAO-B-selective inhibition (IC₅₀ 4.0 µM, 6-fold selectivity over MAO-A) and iron-chelating capacity—dual mechanisms relevant to Parkinson's and Alzheimer's research. In insecticidal SAR studies, the hydroxyl and methyl positions independently modulate LD₅₀ potency against planthoppers; substituting a regioisomeric analog yields misleading activity conclusions. Two scalable synthetic routes (up to ~90% yield) ensure reliable multi-gram supply for lead optimization and process chemistry programs.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 30198-02-8
Cat. No. B1595004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxy-4-methylquinolin-2(1H)-one
CAS30198-02-8
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC2=C1C=CC=C2O
InChIInChI=1S/C10H9NO2/c1-6-5-9(13)11-10-7(6)3-2-4-8(10)12/h2-5,12H,1H3,(H,11,13)
InChIKeyIAJITIBCIXRYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Hydroxy-4-methylquinolin-2(1H)-one (CAS 30198-02-8): Core Scaffold Properties and Procurement-Relevant Identity


8-Hydroxy-4-methylquinolin-2(1H)-one (CAS 30198-02-8) is a heterocyclic quinolone characterized by a hydroxyl substituent at position 8 and a methyl group at position 4 on the quinolin-2(1H)-one scaffold, with a molecular formula of C₁₀H₉NO₂ and a monoisotopic mass of 175.063 Da . The compound exists as a tautomeric pair and possesses both hydrogen-bond donor (OH, NH) and acceptor (C=O) functionality, which underpins its chelation potential and its capacity to engage in specific intermolecular interactions distinct from regioisomeric or non-hydroxylated analogs [1]. Commercially, it is available from multiple vendors in purities ranging from 95% to 98%, typically as a research-grade fine chemical for medicinal chemistry and agrochemical development .

Why 8-Hydroxy-4-methylquinolin-2(1H)-one Cannot Be Casually Replaced by Other Hydroxyquinolinones or Methylquinolines


In-class substitution of 8-hydroxy-4-methylquinolin-2(1H)-one with close analogs such as its 7-hydroxy regioisomer, the 4-hydroxy-8-methyl tautomer, or non-hydroxylated 4-methylquinoline introduces profound changes in hydrogen-bonding capacity, metal-chelation geometry, and enzyme isoform selectivity that are not predictable from structural similarity alone. NMR spectroscopic evidence demonstrates that the 8-substituent on the quinolin-2(1H)-one scaffold exerts a unique effect on the degree of NH hydrogen bonding—an effect absent in the 7-substituted or 4-substituted series [1]. Furthermore, monoamine oxidase (MAO) inhibition data reveal that the combination of 8-OH and 4-CH₃ substituents generates an isoform-selectivity profile (MAO-B preference) that can invert or disappear upon moving the hydroxyl group to alternative positions or removing the methyl group [2]. In insecticidal structure–activity relationship (SAR) studies, both the hydroxyl position and the methyl substitution pattern independently and interactively modulate LD₅₀ potency against planthopper species, meaning that procurement of the wrong positional isomer for an SAR program can yield misleading activity conclusions [3].

Quantitative Evidence Differentiating 8-Hydroxy-4-methylquinolin-2(1H)-one from Its Closest Analogs


MAO-B Preferential Inhibition: 8-Hydroxy-4-methylquinolin-2(1H)-one vs. 8-Hydroxyquinolin-2(1H)-one

8-Hydroxy-4-methylquinolin-2(1H)-one inhibits human MAO-B with an IC₅₀ of 4.0 µM and human MAO-A with an IC₅₀ of 24 µM, yielding a 6-fold selectivity for the MAO-B isoform [1]. The presence of the 4-methyl substituent shifts the selectivity profile toward MAO-B, as the non-methylated parent 8-hydroxyquinolin-2(1H)-one would be expected to exhibit a different isoform preference. This moderate but measurable MAO-B preference is structurally relevant for quinolin-2(1H)-one-based CNS agent design [2].

MAO inhibition neurodegeneration isoform selectivity

Hydrogen-Bonding Disruption by the 8-Substituent: 8-OH-4-CH₃ vs. 7-OH-4-CH₃ Regioisomer

NMR chemical shift analysis of the NH proton in substituted quinolin-2(1H)-one derivatives reveals that an 8-substituent (including 8-OH and 8-CH₃) almost exclusively causes inhibition of intermolecular hydrogen bonding, producing a characteristic upfield shift of the NH resonance relative to the 7-substituted or unsubstituted analogs [1]. The 7-hydroxy-4-methylquinolin-2(1H)-one regioisomer does not exhibit this hydrogen-bonding disruption effect, as the 7-OH group does not impose the same steric or electronic influence on the NH proton environment. This differential hydrogen-bonding capacity directly affects molecular recognition events in biological targets and crystal engineering applications.

hydrogen bonding NMR spectroscopy molecular recognition

Insecticidal SAR: 8-Hydroxy-4-methylquinolin-2(1H)-one vs. 4-Methylquinoline and 8-Hydroxyquinoline

In a comparative insecticidal study against three planthopper species (Laodelphax striatellus, Nilaparvata lugens, Sogatella furcifera), 4-methylquinoline and 8-hydroxyquinoline each demonstrated high insecticidal effects at 48 h, with activity strongly dependent on the nature and position of substituents [1]. The study established that hydroxyl (R4 position equivalent), methyl (R2 and R3 positions), and methoxy (R3 position) groups, along with the structural isomer class of quinoline, are critical determinants of toxicity. 8-Hydroxy-4-methylquinolin-2(1H)-one combines both the 8-hydroxyl and 4-methyl pharmacophoric elements identified as potency-enhancing in the SAR analysis, positioning it as a scaffold that integrates two validated activity-conferring substituents in a single molecule—a feature not present in either 4-methylquinoline or 8-hydroxyquinoline individually.

insecticidal activity planthopper structure–activity relationship

Regiochemical Metal-Chelation Geometry: 8-OH-4-CH₃ vs. 7-OH-4-CH₃ Regioisomer

The 8-hydroxy substituent on the quinoline scaffold is a well-established bidentate metal-chelating motif that forms stable 5-membered chelate rings with divalent and trivalent metal ions (e.g., Cu²⁺, Fe³⁺, Zn²⁺, Al³⁺) via the 8-OH oxygen and the heterocyclic nitrogen [1]. In contrast, a 7-hydroxy substituent cannot engage in this same N,O-bidentate chelation geometry, instead forming alternative coordination modes or monodentate interactions. The 4-methyl group in 8-hydroxy-4-methylquinolin-2(1H)-one additionally modulates the steric environment around the chelation site without directly blocking it, allowing fine-tuning of metal-binding affinity and selectivity relative to the non-methylated 8-hydroxyquinoline core [2].

metal chelation 8-hydroxyquinoline coordination chemistry

Synthetic Accessibility: Two Distinct High-Yield Routes to 8-Hydroxy-4-methylquinolin-2(1H)-one

Two validated synthetic routes to 8-hydroxy-4-methylquinolin-2(1H)-one are documented, offering procurement flexibility dependent on available starting materials. Route 1 proceeds via demethylation of 2-hydroxy-4-methyl-8-methoxyquinoline with a reported yield of approximately 70%. Route 2 employs condensation of ethyl acetoacetate with mesalazine impurity C, achieving a reported yield of approximately 90% . This dual-route synthetic accessibility—with the higher-yielding route reaching 90%—provides manufacturing redundancy and cost-of-goods advantages that may not be available for the corresponding 7-hydroxy or 5-hydroxy regioisomers, for which optimized synthetic procedures are less documented or proceed with lower reported yields [1].

synthetic route chemical procurement yield optimization

Recommended Research and Industrial Application Scenarios for 8-Hydroxy-4-methylquinolin-2(1H)-one


MAO-B-Selective Chemical Probe Development for Neurodegenerative Disease Research

8-Hydroxy-4-methylquinolin-2(1H)-one serves as a tractable starting scaffold for developing MAO-B-selective chemical probes. With an experimentally determined MAO-B IC₅₀ of 4.0 µM and a 6-fold selectivity over MAO-A, this compound provides a measurable selectivity window from which to launch structure-based optimization efforts targeting Parkinson's disease or Alzheimer's disease applications [1]. The 8-OH group additionally offers iron-chelating capacity, enabling the design of multifunctional agents that combine MAO-B inhibition with metal-homeostasis modulation—a dual mechanism of therapeutic relevance in neurodegeneration [2].

Quinoline-Based Insecticide Lead Optimization Using a Dual-Pharmacophore Scaffold

For agrochemical discovery groups developing novel insecticides against rice planthoppers (L. striatellus, N. lugens, S. furcifera), 8-hydroxy-4-methylquinolin-2(1H)-one represents a scaffold that integrates two activity-enhancing substituent patterns—the 8-hydroxyl group and the 4-methyl group—validated in comparative SAR studies of quinoline derivatives [1]. Using this compound as a core intermediate allows systematic derivatization at the remaining positions (C3, C5, C6, C7) while retaining the proven pharmacophoric elements, accelerating lead optimization timelines compared to starting from mono-substituted quinoline precursors.

Metal-Chelating Building Block for Antibacterial and Antifungal Agent Development

The 8-hydroxyquinoline substructure within 8-hydroxy-4-methylquinolin-2(1H)-one forms a well-characterized N,O-bidentate chelation motif capable of coordinating biologically relevant metal ions (Fe³⁺, Cu²⁺, Zn²⁺) [1]. This chelation capacity, combined with the antibacterial and antifungal activities documented for structurally related 8-hydroxyquinoline and quinolin-2(1H)-one derivatives, positions this compound as a versatile scaffold for metal-dependent antimicrobial agent discovery programs [2]. The 4-methyl group provides a synthetic handle for further functionalization while modulating the steric and electronic properties of the chelation pocket.

Synthetic Intermediate with Documented Multi-Route Manufacturing Scalability

For process chemistry groups and CROs requiring reliable access to multi-gram or kilogram quantities, 8-hydroxy-4-methylquinolin-2(1H)-one benefits from two documented synthetic routes with yields of ~70% and ~90% [1]. The higher-yielding route, which proceeds via condensation of ethyl acetoacetate with mesalazine impurity C, provides a scalable path that reduces cost-of-goods relative to single-route analogs. Commercial availability at 95–98% purity from multiple vendors further mitigates supply-chain risk for long-term research programs [2].

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